spiro[2.4]heptane-4,7-dione
Overview
Description
Spiro[2.4]heptane-4,7-dione is a spirocyclic compound characterized by a unique structure where a cyclopropane ring is fused to a cyclopentane ring through a shared carbon atom. This compound has a molecular formula of C7H8O2 and a molecular weight of 124.14 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spiro[2.4]heptane-4,7-dione typically involves the transformation of spiro[2.4]heptan-4-one. One common method includes the conversion of spiro[2.4]heptan-4-one into a 5-phenylthio-α,β-unsaturated ketone, followed by conjugate addition of an organocuprate reagent . Another approach involves the Baeyer-Villiger oxidation of a bicyclic ketone, followed by epoxidation .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the compound can be synthesized in a laboratory setting using the aforementioned synthetic routes. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Spiro[2.4]heptane-4,7-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the dione into corresponding alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include organocuprate reagents for conjugate addition, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation can yield various oxidized derivatives, while reduction can produce alcohols or other reduced compounds .
Scientific Research Applications
Spiro[2.4]heptane-4,7-dione has several applications in scientific research:
Biology: The compound’s unique structure makes it a subject of interest in studies related to molecular interactions and biological activity.
Medicine: Research is ongoing to explore its potential therapeutic applications, although specific medical uses are not yet well-established.
Mechanism of Action
The mechanism of action of spiro[2.4]heptane-4,7-dione involves its interaction with molecular targets through its reactive functional groups. The pathways involved in its chemical reactions include nucleophilic addition, electrophilic substitution, and radical reactions. The specific molecular targets and pathways depend on the context of its use in research or industrial applications .
Comparison with Similar Compounds
Similar Compounds
Spiro[3.3]heptane: Features a pair of cyclobutane rings sharing one carbon.
Spiro[4.4]nonane-1,6-dione: Contains a spirocyclic structure with a larger ring system.
Spiro[5.5]undecane-1,7-dione: Another spirocyclic compound with an even larger ring system
Uniqueness
Spiro[2.4]heptane-4,7-dione is unique due to its specific ring size and the presence of two ketone functional groups. This structure imparts distinct reactivity and chemical properties compared to other spirocyclic compounds. Its smaller ring size and specific functional groups make it a valuable intermediate in organic synthesis and a subject of interest in various research fields .
Properties
IUPAC Name |
spiro[2.4]heptane-4,7-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O2/c8-5-1-2-6(9)7(5)3-4-7/h1-4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWGVRLVELQUPHD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2(C1=O)CC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.